molecular formula C10H7NO3 B3058661 5-Hydroxyisoquinoline-1-carboxylic acid CAS No. 90800-37-6

5-Hydroxyisoquinoline-1-carboxylic acid

Cat. No. B3058661
CAS RN: 90800-37-6
M. Wt: 189.17 g/mol
InChI Key: GYWACVVCOABXJM-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-1-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of heterocyclic compounds like 5-Hydroxyisoquinoline-1-carboxylic acid often involves isocyano compounds . One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been reported . Additionally, a method for the synthesis of quinoline derivatives by reaction of ferrocene carboxaldehyde with dimedone and ketone catalyzed by ammonium acetate using water as a green reaction media via microwave has been described .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyisoquinoline-1-carboxylic acid is C10H7NO3 . The molecular weight is 189.17 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyisoquinoline-1-carboxylic acid include a molecular weight of 145.16 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 138 . Carboxylic acids, in general, have certain characteristic properties, such as the ability to form hydrogen bonds, which can affect their physical properties .

Scientific Research Applications

Synthesis and Chemistry

  • A study by Verschueren et al. (1992) details the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a structurally constrained analogue of tyrosine, showcasing its potential in creating complex organic compounds (Verschueren et al., 1992).

Application in Analytical Chemistry

  • Breckenridge and Singer (1947) developed 5-Hydroxyquinoline-8-carboxylic acid as a colorimetric reagent for ruthenium, demonstrating its utility in analytical applications (Breckenridge & Singer, 1947).

Pharmaceutical Research

  • Janin et al. (2004) explored the synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines, which are related to certain antitumor agents, indicating the compound's relevance in pharmaceutical research (Janin et al., 2004).

Enantioselective Synthesis

  • Forró et al. (2016) achieved the synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of nuclear receptor modulators, showing the importance of 5-Hydroxyisoquinoline-1-carboxylic acid in stereoselective chemistry (Forró et al., 2016).

Role in Central Nervous System Research

  • Zhang and Dryhurst (1993) studied the oxidation chemistry of salsolinol-1-carboxylic acid, an alkaloid related to 5-Hydroxyisoquinoline-1-carboxylic acid, in the context of the central nervous system and alcohol consumption, underscoring its relevance in neurological research (Zhang & Dryhurst, 1993).

Antiviral Research

  • Deore et al. (2012) investigated the use of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the hepatitis C NS5B polymerase, indicating its potential in antiviral research (Deore et al., 2012).

properties

IUPAC Name

5-hydroxyisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-7-6(8)4-5-11-9(7)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWACVVCOABXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301375
Record name 5-hydroxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90800-37-6
Record name NSC142674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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